Nc1ncnc2[nH]nc(Br)c12 .  
The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several methods, primarily focusing on the formation of the pyrazolo and pyrimidine rings. One common approach involves the reaction of 3-amino-pyrazole with appropriate bromo-pyrimidine derivatives.
The molecular structure of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a bicyclic arrangement consisting of a pyrazole ring fused to a pyrimidine ring. The structure can be represented as follows:
This structure indicates that bromine is substituted at the third position of the pyrazole ring, while an amino group is present at the fourth position . The presence of these functional groups contributes to its reactivity and biological activity.
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine participates in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are essential for developing derivatives with enhanced biological activity or altered properties suitable for specific applications in medicinal chemistry .
The mechanism of action for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily linked to its role as a kinase inhibitor. Recent studies have shown that compounds within this class exhibit inhibitory activity against Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways.
The physical and chemical properties of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine are critical for its handling and application:
| Property | Value | 
|---|---|
| Appearance | White to light yellow powder | 
| Melting Point | 350 °C | 
| Solubility | Soluble in organic solvents | 
| Purity | ≥ 97% (HPLC) | 
| Storage Conditions | Cool and dark place (<15°C) | 
These properties indicate that while the compound is stable under proper storage conditions, it may require careful handling due to its irritant nature .
The applications of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine are diverse and significant in scientific research:
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS RN: 83255-86-1) is a brominated heterocyclic compound with the molecular formula C₅H₄BrN₅ and a molecular weight of 214.02–214.03 g/mol [3] [4] [5]. Its systematic IUPAC name reflects the fused bicyclic system: a pyrazole ring fused with a pyrimidine ring at positions [3,4-d], where a bromine atom is attached at position 3 and an amino group at position 4. The compound exhibits tautomerism due to mobile protons in the pyrazole ring, leading to alternative representations like 3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-amine [8] [9].
Key identifiers include:
Nc1ncnc2[nH]nc(Br)c12 [1] [2] GZQVGSRUUTUJNG-UHFFFAOYSA-N [1] [10] MFCD12196922 [3] [5] 340230 [9] [10] Table 1: Structural Identifiers of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
| Identifier Type | Value | 
|---|---|
| CAS RN | 83255-86-1 | 
| Molecular Formula | C₅H₄BrN₅ | 
| Molecular Weight | 214.02 g/mol | 
| SMILES | Nc1ncnc2[nH]nc(Br)c12 | 
| InChIKey | GZQVGSRUUTUJNG-UHFFFAOYSA-N | 
| PubChem CID | 340230 | 
Pyrazolo[3,4-d]pyrimidines emerged as bioisosteres for purines in the mid-20th century, with 3-bromo derivatives gaining prominence in the 1980s due to their versatility as synthetic intermediates. The first reported synthesis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS registered in 1986) leveraged electrophilic bromination of the parent scaffold, enabling selective functionalization at the C3 position [3] [9]. This compound’s stability under ambient conditions (as a solid) and reactivity in cross-coupling reactions positioned it as a critical building block for complex heterocyclic libraries. Its role expanded with the discovery of pyrazolopyrimidine-based kinase inhibitors in the 2000s, where the C3-bromo group served as a handle for derivatization to optimize drug candidates [4] [9].
This brominated heterocycle is a cornerstone in designing targeted therapies, particularly kinase inhibitors. Its significance arises from:
Table 2: Research Applications of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
| Field | Application | 
|---|---|
| Pharmaceutical Development | Intermediate for anti-cancer agents; kinase inhibitor synthesis [4] | 
| Biochemical Research | Enzyme inhibition studies; receptor interaction mapping [4] | 
| Agricultural Chemistry | Herbicide/fungicide precursor [4] | 
| Material Science | Monomer for polymers/coatings [4] | 
| Diagnostics | Biomarker detection probes [4] | 
Table 3: Supplier Comparison for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
| Supplier | Purity | Form | Storage | 
|---|---|---|---|
| Sigma-Aldrich | Not specified | Solid | Room temperature [1] [2] | 
| ChemScene | ≥98% | Powder/crystal | 4°C, protected from light [3] | 
| ChemImpex | ≥97% (HPLC) | White to light yellow powder | 2–8°C [4] | 
| TCI Chemicals | >97.0% (HPLC) | White to light yellow powder | <15°C, cool/dark place [5] [6] | 
| Ambeed | 96% | Solid | Inert atmosphere, room temperature [8] [9] | 
Table 4: Computed Physicochemical Properties
| Property | Value | Method | 
|---|---|---|
| Topological Polar Surface Area (TPSA) | 80.48 Ų | Ertl et al. [9] | 
| LogP (Consensus) | 0.62 | Hybrid methods [9] | 
| Water Solubility (ESOL) | 1.07 mg/mL (Soluble) | Delaney [9] | 
| H-Bond Acceptors | 4 | PubChemLite [10] | 
| H-Bond Donors | 2 | PubChemLite [10] | 
| Predicted CCS (Ų) | 131.2 ([M+H]⁺) | PubChemLite [10] | 
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7